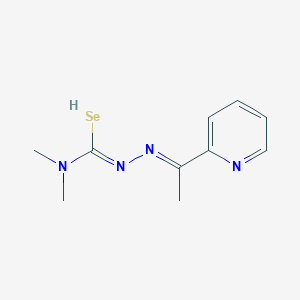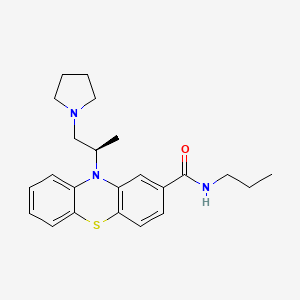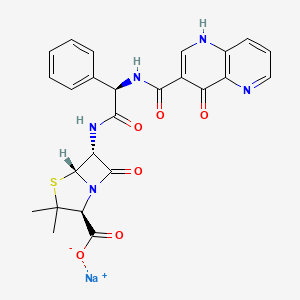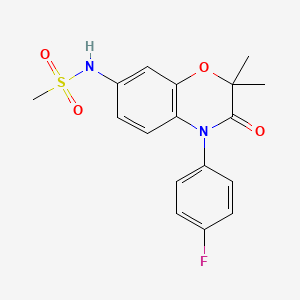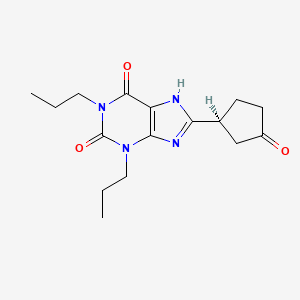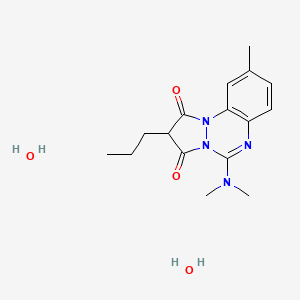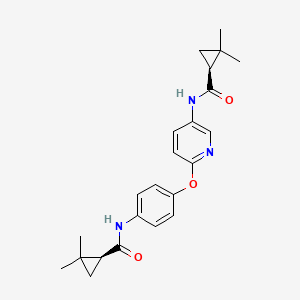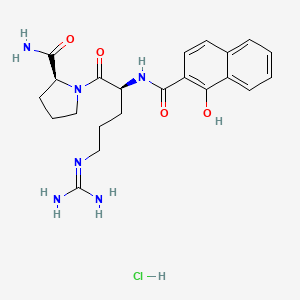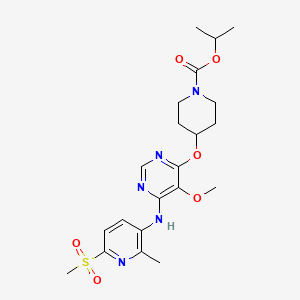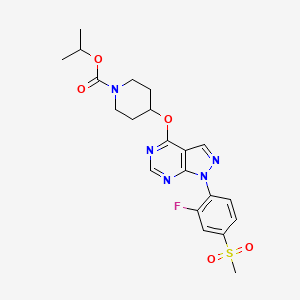![molecular formula C6H11NO4 B1665203 2-[[(1S)-1-carboxyethyl]amino]propanoic acid CAS No. 19149-54-3](/img/structure/B1665203.png)
2-[[(1S)-1-carboxyethyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2, 2'-iminobispropanoic acid, also known as 2, 2'-iminodipropanoate or alanopine, belongs to the class of organic compounds known as alanine and derivatives. Alanine and derivatives are compounds containing alanine or a derivative thereof resulting from reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom (±)-2, 2'-iminobispropanoic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, (±)-2, 2'-iminobispropanoic acid is primarily located in the cytoplasm (±)-2, 2'-iminobispropanoic acid can be biosynthesized from propionic acid. Outside of the human body, (±)-2, 2'-iminobispropanoic acid can be found in mollusks. This makes (±)-2, 2'-iminobispropanoic acid a potential biomarker for the consumption of this food product.
2,2'-iminodipropanoic acid is an amino dicarboxylic acid that is 2,2'-iminodiacetic acid substituted by methyl groups at positions 2 and 2'. It is an amino dicarboxylic acid and an amino acid opine. It derives from a propionic acid. It is a conjugate acid of a 2,2'-iminodipropanoate and a 2,2'-iminodipropanoate(1-).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- 2-[[(1S)-1-carboxyethyl]amino]propanoic acid derivatives, specifically imidazolium zwitterions, show potential as novel corrosion inhibitors for mild steel. Their synthesis involves condensing glyoxal, formaldehyde, and amino acids. These inhibitors demonstrated high efficiency in corrosion protection, with one variant reaching 96.08% inhibition efficiency at low concentrations. They act either as cathodic inhibitors or mixed-type inhibitors. Studies involving electrochemical impedance, potentiodynamic polarization, scanning electron microscopy, atomic force microscopy, and energy-dispersive X-ray spectroscopy confirm their effectiveness (Srivastava et al., 2017).
Optical Resolution and Synthesis
- The compound has been used in the optical resolution of other chemicals, such as (RS)-mercaptosuccinic acid, and in the synthesis of various stereoisomers. This process involves the use of resolving agents to achieve high optical purities, and the study of racemic structures based on melting point, solubility, and infrared spectra. The resulting products find applications in chemical synthesis and pharmacology (Shiraiwa et al., 1998).
Biomedical Research
- This compound has seen use in biomedical research, particularly in identifying metabolites in various species like rats and mice. It plays a role in studies focusing on the metabolism of compounds commonly used in pharmaceuticals and pesticides. Its metabolic pathways, involving glutathione conjugation and glucuronide conjugation, are crucial in understanding the in vivo reactivity of certain chemical bonds (Banijamali et al., 2000).
Chemical Structure and Properties
- Investigations into the absolute configuration of diastereoisomers of this acid, derived from amino acids like L- and D-cysteine, have been conducted. These studies involve analysis of optical properties and pharmacological testing, particularly regarding the inhibition of NMDA depolarization. Such research is significant for understanding the stereochemistry and biological activity of amino acid derivatives (Gu et al., 1998).
Crystallography and Hydrogen Bonding
- The compound has been studied in the context of crystallography and hydrogen bonding, particularly in the formation of salts with amino alcohols and quinaldinic acid. This research provides insights into the hydrogen bonding patterns and crystal structures of these compounds, which are vital for understanding their chemical behavior and potential applications (Podjed & Modec, 2022).
Eigenschaften
CAS-Nummer |
19149-54-3 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-[[(1S)-1-carboxyethyl]amino]propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4?/m0/s1 |
InChI-Schlüssel |
FIOHTMQGSFVHEZ-WUCPZUCCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(C)C(=O)O |
SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Aussehen |
Solid powder |
melting_point |
234-235°C |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,2'-iminodipropionic acid alanopine alanopine, (L)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




